molecular formula C18H19ClN2O3S B2729485 N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899756-87-7

N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2729485
CAS RN: 899756-87-7
M. Wt: 378.87
InChI Key: QWKZWIGVZRDVKR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as DM-1, and it is a synthetic derivative of the natural product, dolastatin 15. Dolastatin 15 is a cytotoxic compound that is isolated from the sea hare Dolabella auricularia. DM-1 has been shown to possess potent antitumor activity and has been extensively studied for its potential use as an anticancer agent.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of compounds related to N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide often involves innovative chemical reactions that lead to the formation of structurally novel molecules. For example, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process represents a method to create a variety of compounds under mild conditions, yielding good to excellent outcomes (Wang et al., 2008). Similarly, the development of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for antidiabetic agents showcases the potential pharmaceutical application of these compounds (Nomura et al., 1999).

Antimicrobial and Anticancer Activities

Research has also focused on the biological activities of these compounds, particularly their antimicrobial and anticancer properties. The synthesis of novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, has shown excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential as templates for new antimicrobial agents (Padalkar et al., 2014). Moreover, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity, demonstrating moderate to excellent efficacy against various cancer cell lines and highlighting their significance in anticancer drug discovery (Ravinaik et al., 2021).

Anti-Tubercular Scaffold and Histone Deacetylase Inhibition

Other studies have synthesized derivatives for specific therapeutic targets, such as anti-tubercular activity, where novel compounds exhibited promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Additionally, research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, has shown significant antitumor activity in vivo, offering insights into new cancer therapies (Zhou et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(19)12-17(13)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKZWIGVZRDVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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